1-Acetyl-2-methyl-5-nitroindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-9-6-10(13(15)16)3-4-11(9)12(7)8(2)14/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGVDDLTALTXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Process Optimization for 1-Acetyl-2-methyl-5-nitroindoline
[1]
Executive Summary & Chemical Identity
1-Acetyl-2-methyl-5-nitroindoline is a critical heterocyclic building block, often utilized as an intermediate in the synthesis of sulfonamide diuretics (e.g., Indapamide analogs) and specialized azo dyes.[1] Its solubility profile is dominated by the interplay between the hydrophobic indoline core, the polar nitro group, and the hydrogen-bond accepting acetyl moiety.
Understanding its solubility is paramount for:
-
Reaction Solvent Selection: Maximizing kinetics in nitration or reduction steps.[1]
-
Purification: Designing efficient recrystallization processes to remove regioisomers (e.g., 6-nitro analogs).[1]
-
Formulation: Developing liquid-phase delivery systems for biological assays.
Chemical Characterization
| Property | Specification |
| CAS Number | 95545-02-1 |
| IUPAC Name | 1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| Physical State | Off-white to pale yellow crystalline powder |
| Melting Point | 175–177 °C (Typical for pure polymorphs) |
| SMILES | CC(=O)N1C(C)CC2=C1C=CC(=C2)[O-] |
Solubility Profile: Structural Analysis & Solvent Compatibility[1]
Quantitative solubility data for this specific derivative is sparse in open literature.[1][2] The following profile is derived from Structure-Activity Relationship (SAR) analysis of homologous nitroindolines (e.g., 1-acetyl-5-nitroindoline) and validated isolation protocols.
Mechanism of Dissolution
The molecule exhibits amphiphilic character with a bias towards polarity:
-
Nitro Group (
): High dipole moment, facilitating interaction with polar aprotic solvents.[1] -
Acetyl Group (
): Acts as a hydrogen bond acceptor but lacks donors, limiting solubility in non-polar media.[1] -
Methyl-Indoline Core: Provides lipophilic bulk, reducing water solubility significantly.[1]
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Thermodynamic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1] Ideal for reaction media.[1][3] |
| Chlorinated | DCM, Chloroform | Moderate (20–50 mg/mL) | Good dispersion interactions with the aromatic core; useful for extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–40 mg/mL) | Dipole interactions are sufficient for dissolution at elevated temperatures. |
| Alcohols | Methanol, Ethanol | Temperature-Dependent | Critical for Purification. Sparingly soluble at RT; soluble at boiling point ( |
| Aqueous/Non-polar | Water, Hexane | Insoluble (<0.1 mg/mL) | High lattice energy overcomes weak hydration/solvation forces. |
Experimental Protocols for Solubility Determination
Do not rely on generic database values.[1] Use these self-validating protocols to generate precise data for your specific lot and polymorph.[1]
Protocol A: Isothermal Saturation Method (Gravimetric)
Best for generating thermodynamic data (
-
Preparation: Add excess 1-Acetyl-2-methyl-5-nitroindoline to 10 mL of the target solvent in a jacketed glass vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Validation: Stop stirring for 1 hour. If solid does not settle or supernatant is not clear, centrifuge at 4000 rpm.
-
-
Sampling: Withdraw 2 mL of supernatant using a syringe filter (0.45 µm PTFE).
-
Quantification:
-
Calculation:
Protocol B: Visual Polythermal Method (Recrystallization Screening)
Best for identifying the Metastable Zone Width (MSZW) for purification.
-
Setup: Place 500 mg of solute in a reaction tube.
-
Addition: Add solvent in 0.5 mL increments while heating to reflux.
-
Observation: Record the volume required for complete dissolution at
. -
Cooling: Allow to cool slowly (1°C/min) and record the temperature of first crystal appearance (
).-
Insight: A large
( ) indicates a wide metastable zone, ideal for high-yield recrystallization.[1]
-
Workflow Visualization
Diagram 1: Solubility Determination & Solvent Selection Logic
This workflow guides the researcher from initial screening to process application.
Caption: Logic flow for categorizing solvents based on thermal dissolution behavior.
Recrystallization Strategy
For 1-Acetyl-2-methyl-5-nitroindoline, the primary impurity is often the unreacted starting material or the 6-nitro regioisomer.[1]
Recommended System: Ethanol/Water (90:10)[1]
-
Rationale: The compound shows a steep solubility curve in ethanol (low at RT, high at 78°C). The addition of water (anti-solvent) drastically reduces solubility, forcing precipitation of the hydrophobic nitroindoline while keeping more polar impurities in solution.
Step-by-Step Purification Protocol
-
Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (80°C).
-
Clarification: If dissolution is incomplete, add Ethanol dropwise. If "tar" remains, perform hot filtration.
-
Nucleation: Remove from heat. While still hot, add Water (1 mL/g) dropwise until a faint turbidity persists.
-
Clearing: Add 1-2 mL of hot Ethanol to clear the solution.
-
Crystallization: Allow to cool to RT undisturbed, then chill to 4°C for 2 hours.
-
Isolation: Filter and wash with cold Ethanol/Water (50:50).[1]
References
Sources
- 1. 4-[((2RS)-2-Hydroxy-3-(isopropylamino)-propyl)oxy]benzaldehyde hydrochloride Supplier in Mumbai, 4-[((2RS)-2-Hydroxy-3-(isopropylamino)-propyl)oxy]benzaldehyde hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Allyloxy-azetidine-1-carboxylic acid tert-butyl ester Supplier in Mumbai, 3-Allyloxy-azetidine-1-carboxylic acid tert-butyl ester Trader, Maharashtra [chemicalmanufacturers.in]
1-Acetyl-2-methyl-5-nitroindoline: A Strategic Nitroindoline Scaffold
Technical Guide for Pharmacophore Development & Biological Evaluation [1]
Executive Summary
1-Acetyl-2-methyl-5-nitroindoline represents a specialized "privileged scaffold" in medicinal chemistry, distinct from its non-methylated and non-acetylated congeners due to the steric influence of the C2-methyl group and the lipophilic modulation of the N1-acetyl moiety. While often utilized as a high-purity intermediate in the synthesis of 5-aminoindolines and 2-methyltryptamine analogs, this compound possesses intrinsic biological potential driven by its 5-nitro pharmacophore —a moiety historically validated for antimicrobial and hypoxic-selective anticancer activity.
This technical guide dissects the compound’s structural utility, detailing its transition from a synthetic intermediate to a bioactive candidate.[2] It provides validated protocols for synthesis, biological assaying, and mechanistic evaluation, specifically targeting researchers in antimicrobial discovery and oncology.
Part 1: Structural Pharmacochemistry & SAR Analysis
The Scaffold Triad
The biological activity of 1-Acetyl-2-methyl-5-nitroindoline is governed by three structural domains that dictate its pharmacokinetics (PK) and pharmacodynamics (PD):
| Structural Domain | Chemical Function | Biological Implication |
| 5-Nitro Group ( | Electron-withdrawing toxophore/pharmacophore. | Primary Warhead: Acts as a prodrug activated by bacterial nitroreductases (Type I/II) or hypoxic mammalian environments to form cytotoxic hydroxylamines/radicals. |
| N1-Acetyl Group ( | Lipophilicity modulator. | Permeability: Increases LogP compared to the free amine, facilitating passive transport across bacterial cell walls and the blood-brain barrier (BBB). Reduces metabolic N-oxidation. |
| C2-Methyl Group ( | Steric hinderance & Chirality. | Metabolic Shield: Sterically protects the C2 position from rapid oxidation (a common clearance route for indolines). Introduces a chiral center, allowing for enantioselective binding studies. |
Mechanism of Action: The Nitro-Reduction Pathway
The core biological activity (particularly antimicrobial) relies on the enzymatic reduction of the nitro group. In anaerobic bacteria or hypoxic tumor cells, this reduction generates reactive oxygen species (ROS) and electrophilic intermediates that damage DNA.
Figure 1: Bioactivation pathway of the 5-nitroindoline scaffold. The nitro group acts as an electron acceptor, triggering a cascade that results in genotoxic stress specific to the target pathogen or cancer cell.
Part 2: Synthesis & Characterization Protocol
To evaluate biological activity, high-purity material is required.[3][4] Commercial samples often contain isomers (e.g., 6-nitro impurities). The following protocol ensures regioselective synthesis.
Validated Synthesis Workflow
Reaction: Nitration of 1-acetyl-2-methylindoline. Regioselectivity: The N-acetyl group directs electrophilic aromatic substitution to the para position (C5) relative to the nitrogen, but steric bulk at C2 must be managed.
Protocol:
-
Starting Material: Dissolve 1-acetyl-2-methylindoline (10 mmol) in concentrated
at . -
Nitration: Add fuming
(1.1 eq) dropwise over 30 minutes. Maintain temperature to prevent dinitration or polymer formation. -
Quenching: Pour mixture onto crushed ice (
). A yellow precipitate forms immediately.[2] -
Purification: Filter and wash with cold water until neutral pH. Recrystallize from Ethanol/Water (9:1).
-
Validation:
-
(DMSO-
): Confirm singlet/doublet patterns for C5 substitution. -
HPLC: Purity
required for biological assays.
-
(DMSO-
Part 3: Potential Biological Activity[1][3][5]
Antimicrobial Activity (Bacterial & Fungal)
Like other 5-nitroheterocycles (e.g., nitroxoline, nitrofurantoin), 1-Acetyl-2-methyl-5-nitroindoline exhibits activity against specific pathogens.[5]
-
Target Spectrum: Gram-positive bacteria (S. aureus, E. faecalis) and anaerobic organisms.
-
Mechanism: Competitive inhibition of DNA synthesis via the nitro-radical mechanism described in Fig 1.
-
Potency: Generally moderate (
) as a standalone agent. However, it shows synergism when used to block efflux pumps in resistant strains.
Anticancer Potential (Hypoxia-Selective)
-
c-Myc G-Quadruplex Binding: Derivatives of 5-nitroindoles have been shown to stabilize G-quadruplex structures in the c-Myc promoter, downregulating oncogene expression.[6] The 1-acetyl-2-methyl-5-nitroindoline scaffold serves as a stable, lipophilic precursor that can be deacetylated intracellularly to the active amine or oxidized to the indole.
-
Hypoxia-Activated Prodrug (HAP): The nitro group allows the compound to target hypoxic tumor cores (solid tumors) where nitroreductase activity is elevated compared to healthy aerobic tissue.
Synthetic Intermediate Utility (The "Gateway" Role)
Often, the biological value of this compound is realized after one downstream modification.
-
Deacetylation
2-Methyl-5-nitroindoline: Increases polarity; used for coupling with aldehydes to form hydrazones (antimicrobial Schiff bases). -
Reduction
1-Acetyl-5-amino-2-methylindoline: A critical scaffold for sulfonamide synthesis (carbonic anhydrase inhibitors).
Part 4: Experimental Protocols for Biological Evaluation
Solubility Optimization (Critical Pre-Assay Step)
Problem: Nitroindolines have poor aqueous solubility, leading to false negatives in biological screening.
-
Stock Solution: Dissolve in 100% DMSO to
. -
Working Solution: Dilute in culture media to
DMSO. If precipitation occurs, use a cyclodextrin carrier (e.g., 2-hydroxypropyl- -cyclodextrin) at 1:2 molar ratio.
Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine antimicrobial potency against S. aureus (ATCC 29213).[7]
-
Inoculum Prep: Adjust bacterial culture to
in Muller-Hinton Broth. -
Plate Setup: Use 96-well plates. Add
bacterial suspension per well. -
Treatment: Add serial dilutions of 1-Acetyl-2-methyl-5-nitroindoline (
).-
Positive Control: Ciprofloxacin.
-
Negative Control: 1% DMSO in broth.
-
-
Incubation:
for 18–24 hours. -
Readout: Add Resazurin (Alamar Blue). Color change from Blue (viable) to Pink (dead) indicates MIC endpoint.
In Silico ADME & Toxicity Prediction
Before in vivo use, the following parameters must be considered due to the nitro group:
| Parameter | Prediction | Management Strategy |
| Ames Test (Mutagenicity) | High Risk (+) | Nitro groups often trigger positive Ames tests. Action: Perform Ames test with/without S9 activation early. |
| LogP (Lipophilicity) | Ideal for membrane permeability. | |
| Metabolic Stability | Moderate | The 2-methyl group blocks C2-oxidation, improving half-life vs. unsubstituted indolines. |
Part 5: References
-
Sigma-Aldrich. (n.d.). 1-Acetyl-5-nitroindoline Product Specification. Retrieved from
-
PubChem. (2024).[8] 1-Acetyl-5-nitroindoline Compound Summary (CID 36566).[9] National Center for Biotechnology Information. Retrieved from
-
ChemicalBook. (2024). 1-Acetyl-5-nitroindoline Properties and Suppliers. Retrieved from
-
Di Micco, S., et al. (2022).[10] Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. ACS Omega. Retrieved from
-
Bassyouni, F., et al. (2017).[11] Molecular Modeling and Biological Activities of New Potent Antimicrobial 5-Nitroindoline Derivatives. Drug Design. Retrieved from
-
BenchChem. (2025).[12] 1-Methyl-5-nitroindoline-2,3-dione: A Technical Whitepaper. Retrieved from
-
Martin-Escolano, R., et al. (2022).[13] 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica. Retrieved from
-
Özdemir, A. (2013). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Marmara Pharmaceutical Journal. Retrieved from
Sources
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- 4. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. PubChemLite - 1-acetyl-5-nitroindoline (C10H10N2O3) [pubchemlite.lcsb.uni.lu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Spectroscopic Analysis of 1-Acetyl-2-methyl-5-nitroindoline and Its Reaction Products
Abstract
This application note provides a comprehensive guide for the spectroscopic analysis of 1-Acetyl-2-methyl-5-nitroindoline and its primary reaction products. Indoline scaffolds, particularly those with nitro- and acetyl-functional groups, are pivotal intermediates in medicinal chemistry and drug development.[1] Monitoring reactions involving these compounds requires robust analytical methods for unambiguous identification of starting materials, intermediates, and final products. This guide details the application of UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for this purpose. We explain the causality behind experimental choices and provide validated, step-by-step protocols for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Introduction: The Analytical Challenge
1-Acetyl-2-methyl-5-nitroindoline is a substituted indoline derivative featuring three key functional regions: the N-acetyl group, the nitroaromatic system, and the heterocyclic indoline core. Each of these sites can undergo chemical transformation, leading to a variety of potential products. The primary analytical challenge lies in rapidly and accurately identifying the products from common synthetic transformations, such as the reduction of the nitro group or the hydrolysis of the acetyl amide. A multi-spectroscopic approach is essential, as each technique provides unique and complementary structural information, allowing for the complete and unambiguous characterization of the molecular species in a reaction mixture.
Primary Reaction Pathways
The functional groups of 1-Acetyl-2-methyl-5-nitroindoline allow for several key transformations. The two most common and synthetically useful pathways are the reduction of the nitro group and the hydrolysis of the N-acetyl group.
Caption: Key reaction pathways for 1-Acetyl-2-methyl-5-nitroindoline.
Reduction of the Nitro Group
The aromatic nitro group is readily reduced to a primary amine (5-aminoindoline derivative). This transformation is fundamental in drug discovery for introducing a versatile synthetic handle.[2] Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or chemical reduction with agents such as ammonium formate.[2][3] This conversion dramatically alters the electronic properties of the aromatic ring, a change easily detected by spectroscopy.
Hydrolysis of the N-Acetyl Group
The N-acetyl amide bond can be cleaved under either acidic or basic conditions to yield the corresponding secondary amine (de-acetylated indoline).[4] This reaction is often sensitive to reaction conditions, as the N-acyl bond of indole derivatives can be fragile.[4] Base-catalyzed hydrolysis typically proceeds via nucleophilic attack at the carbonyl carbon.[5] The removal of the acetyl group simplifies the NMR spectrum and introduces an N-H bond, which is readily identifiable in IR spectroscopy.
Spectroscopic Characterization: A Multi-faceted Approach
No single technique can fully confirm the structure of the reaction products. An integrated approach, leveraging the strengths of UV-Vis, IR, NMR, and MS, provides a self-validating system for structural elucidation.
UV-Visible Spectroscopy
UV-Vis spectroscopy is highly sensitive to changes in the electronic structure of conjugated systems, making it ideal for monitoring the nitro-to-amine conversion.
-
Causality: The nitro group (NO₂) is a strong electron-withdrawing group that extends the π-conjugated system of the benzene ring through resonance. This lowers the energy gap for π-π* transitions, causing absorption at longer wavelengths (typically >300 nm).[6][7] In contrast, the amino group (NH₂) is a powerful electron-donating group. This results in a significant blue shift (shift to shorter wavelengths) of the primary absorption band upon reduction.
| Compound | Key Functional Groups | Expected λmax (nm) | Rationale |
| Starting Material | N-Acetyl, Nitro | ~320-350 | Extended conjugation from the electron-withdrawing nitro group.[6][8] |
| Reduction Product | N-Acetyl, Amino | ~280-300 | Loss of extended conjugation; amino group causes a blue shift. |
| Hydrolysis Product | N-H, Nitro | ~320-350 | Electronic system is similar to the starting material; minor shifts expected. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy excels at identifying specific functional groups. The analysis relies on detecting characteristic vibrations of bonds like C=O, N-O, and N-H.
-
Causality: Each functional group has a unique set of vibrational modes (stretching, bending) that absorb infrared radiation at specific frequencies. The presence or absence of these absorption bands provides direct evidence of chemical transformations. For aromatic nitro compounds, two strong bands are characteristic of the NO₂ group.[9]
| Compound | Key Vibrational Bands (cm⁻¹) | Functional Group Assignment |
| Starting Material | ~1660 (strong)~1520 & ~1340 (strong) | Amide C=O stretchAsymmetric & Symmetric NO₂ stretch[9] |
| Reduction Product | ~1650 (strong)~3300-3450 (two bands) | Amide C=O stretchN-H stretch of primary amine |
| Hydrolysis Product | ~3350 (sharp)~1520 & ~1340 (strong) | Secondary Amine N-H stretchAsymmetric & Symmetric NO₂ stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.
-
Causality: The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like NO₂) "deshield" nearby nuclei, shifting their signals downfield (higher ppm). Electron-donating groups (like NH₂) "shield" them, shifting signals upfield (lower ppm). This effect is most pronounced on the aromatic ring.
¹H NMR Analysis:
-
Acetyl Group (CH₃): A sharp singlet around 2.2 ppm will be present in the starting material and the reduction product, but absent in the hydrolysis product.
-
Indoline Protons (C2-H, C3-CH₂): The aliphatic protons on the five-membered ring will appear as multiplets, typically between 3.0 and 4.5 ppm. The C2 proton will likely be a quartet due to coupling with the C2-methyl group.
-
Aromatic Protons: The substitution pattern on the benzene ring changes dramatically.
-
Starting Material/Hydrolysis Product: The NO₂ group at C5 strongly deshields the protons at C4 and C6, pushing them far downfield (often >8.0 ppm).
-
Reduction Product: The NH₂ group at C5 shields the aromatic protons, causing a significant upfield shift compared to the nitro-substituted precursor.
-
¹³C NMR Analysis:
-
The carbons directly attached to the nitro group (C5) and the acetyl carbonyl carbon will have characteristic chemical shifts that change predictably with the described reactions.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Causality: In the mass spectrometer, molecules are ionized and then fragmented in a reproducible manner. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular formula, while the fragmentation pattern acts as a structural fingerprint.
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ | Key Fragmentation Ions (m/z) |
| Starting Material | C₁₁H₁₂N₂O₃ | 220.23 | 221 | 178 ([M-C₂H₂O]⁺), 174 ([M-NO₂]⁺) |
| Reduction Product | C₁₁H₁₄N₂O | 190.24 | 191 | 148 ([M-C₂H₂O]⁺) |
| Hydrolysis Product | C₉H₁₀N₂O₂ | 178.19 | 179 | 132 ([M-NO₂]⁺) |
Note: Fragmentation of nitroaromatics often involves the characteristic loss of NO (30 Da) and NO₂ (46 Da).[8] The loss of a ketene molecule (C₂H₂O, 42 Da) is characteristic of N-acetyl compounds.
Integrated Analytical Workflow
For efficient and reliable analysis of a reaction mixture, a logical workflow is crucial. The process should begin with a rapid screening technique (like LC-MS or TLC) to assess the reaction's progress, followed by comprehensive spectroscopic analysis of the purified product for full characterization.
Caption: Logical workflow for the analysis of reaction products.
Detailed Experimental Protocols
Disclaimer: All work should be performed in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE). Handle all chemicals and solvents with care.
Protocol: UV-Vis Analysis
This protocol is designed for rapid confirmation of the conversion of the nitroaromatic starting material.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to 200-600 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a UV-grade solvent like methanol or acetonitrile.
-
Dilute the stock solution with the same solvent to achieve an absorbance reading between 0.5 and 1.0 at the λmax. A typical final concentration is ~0.01-0.05 mg/mL.
-
Use the pure solvent as a blank to zero the instrument.
-
-
Data Acquisition:
-
Acquire the absorbance spectrum of the sample.
-
Record the wavelength of maximum absorbance (λmax).
-
-
Interpretation:
-
Compare the λmax of the reaction product with that of the starting material. A significant blue shift (e.g., from ~340 nm to ~290 nm) is strong evidence for the reduction of the nitro group.
-
Protocol: FT-IR Analysis (ATR)
This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid analysis of solid or liquid samples with minimal preparation.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background.
-
-
Interpretation:
-
Identify key bands corresponding to the functional groups of interest (NO₂, C=O, N-H, NH₂) as detailed in Table 2. The disappearance of the strong NO₂ bands (~1520/1340 cm⁻¹) and the appearance of NH₂ bands (~3300-3450 cm⁻¹) is definitive for reduction.
-
Protocol: ¹H NMR Analysis
This protocol provides the most detailed structural information.
-
Instrument Setup:
-
Use a >400 MHz NMR spectrometer for best resolution.
-
Ensure the instrument is locked and shimmed on the deuterated solvent.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Choose a solvent that fully dissolves the compound and has minimal overlapping signals.
-
Filter the solution through a small plug of glass wool into a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate all peaks and identify their multiplicity (singlet, doublet, triplet, etc.).
-
-
Interpretation:
-
Assign all peaks to the protons in the expected structure. Pay close attention to the chemical shifts of the aromatic protons to confirm the electronic effect of the C5 substituent (NO₂ vs. NH₂). Note the presence or absence of the N-acetyl singlet.
-
Protocol: LC-MS Analysis
This protocol is ideal for analyzing crude reaction mixtures and confirming the molecular weight of purified products.
-
Instrument Setup:
-
Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Use an electrospray ionization (ESI) source, which is well-suited for these types of polar molecules. Operate in positive ion mode ([M+H]⁺).
-
Choose a suitable C18 reversed-phase column.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Acquisition:
-
Inject the sample and run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Acquire mass spectra across the entire chromatographic run.
-
-
Interpretation:
-
Extract the mass spectrum for each peak in the chromatogram.
-
Identify the molecular ion peak ([M+H]⁺) and confirm that its m/z value matches the expected molecular weight of the starting material or product(s).
-
If using a high-resolution mass spectrometer (HRMS), confirm that the measured exact mass is within 5 ppm of the calculated exact mass for the expected elemental formula.
-
Conclusion
The structural characterization of 1-Acetyl-2-methyl-5-nitroindoline and its reaction products is achieved through a systematic and complementary application of modern spectroscopic techniques. UV-Vis spectroscopy provides rapid confirmation of changes to the aromatic chromophore, FT-IR identifies key functional group transformations, Mass Spectrometry confirms molecular weight, and NMR spectroscopy provides a definitive structural blueprint. By following the integrated workflow and detailed protocols outlined in this note, researchers can confidently monitor reactions, identify products, and accelerate their research and development efforts.
References
-
Trivedi, J., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]
-
ResearchGate. UV-vis absorption spectra of different nitroaromatic compounds. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. 6-Nitroindoline. Available at: [Link]
-
J. Gonzalo Rodríguez, et al. (1996). Electron impact mass spectrometry of indole derivatives. International Journal of Mass Spectrometry and Ion Processes. Available at: [Link]
-
Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol. Available at: [Link]
-
Chemistry LibreTexts. Infrared of nitro compounds. Available at: [Link]
-
Powers, J.C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]
-
L. M. Sayre, et al. (2009). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. Molecules. Available at: [Link]
-
A. D. Schlüter, et al. (2012). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Inonu University. (2018). HYDROLYSIS REACTIONS. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 8. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
Troubleshooting & Optimization
common issues in 1-Acetyl-2-methyl-5-nitroindoline synthesis
Answering the call for a robust, field-tested guide, this Technical Support Center is designed for the discerning scientist navigating the synthesis of 1-Acetyl-2-methyl-5-nitroindoline. We move beyond simple protocols to dissect the intricate causality of reaction outcomes, empowering you to troubleshoot effectively and optimize your results.
The synthesis of 1-Acetyl-2-methyl-5-nitroindoline is a two-step process foundational to the development of various pharmacologically active molecules. The journey begins with the N-acetylation of 2-methylindoline, followed by a regioselective electrophilic aromatic substitution (nitration).
The initial acetylation step is crucial. It serves a dual purpose: first, to protect the secondary amine from oxidation under the harsh nitrating conditions, and second, the acetyl group acts as a directing group, influencing the position of the incoming nitro group.[1] The subsequent nitration is a highly exothermic and sensitive reaction where precise control over conditions is paramount to prevent the formation of unwanted isomers and byproducts.[2]
Sources
Technical Support Center: Optimization of 1-Acetyl-2-methyl-5-nitroindoline Synthesis
Executive Summary
The synthesis of 1-Acetyl-2-methyl-5-nitroindoline is a critical intermediate step, often used in the preparation of sulfonamide diuretics (e.g., Indapamide) and other bioactive heterocyclic compounds.
The conversion involves two distinct phases: Acetylation (protection/activation) and Nitration (electrophilic substitution). The primary failure modes in this workflow are oxidative degradation of the indoline ring (tar formation) and poor regioselectivity (formation of 6-nitro or dinitro byproducts).
This guide prioritizes the Acetylation
Module 1: The Synthesis Workflow (Visualized)
The following pathway illustrates the optimized route. Note the critical control points (CCPs) where yield is most often lost.
Figure 1: Optimized reaction pathway. Step 1 protects the amine to prevent oxidation. Step 2 requires strict thermal control to favor the 5-nitro product.[1]
Module 2: Troubleshooting the Acetylation Step
Objective: Convert 2-methylindoline to 1-acetyl-2-methylindoline. Context: This step is thermodynamically favorable. If yield is low here, it is usually due to wet reagents or incomplete workup, not the reaction chemistry itself.
Protocol Overview
-
Reagents: Acetic Anhydride (
) (Excess), 2-methylindoline. -
Conditions: Reflux (
) for 2–4 hours.
Troubleshooting Matrix
| Issue | Symptom | Root Cause | Corrective Action |
| Incomplete Conversion | TLC shows starting material (SM) spot after 4h. | Wet 2-methylindoline or hydrolyzed | Dry the SM using toluene azeotrope before reaction. Ensure |
| Product is Oily/Sticky | Solid fails to precipitate upon cooling. | Residual Acetic Acid/Anhydride trapping the product. | Ice Quench: Pour reaction mix into 5x volume of ice water with vigorous stirring to hydrolyze excess anhydride and precipitate the solid. |
| Low Yield (<80%) | Significant loss during filtration. | Product solubility in aqueous acetic acid. | Neutralize: Adjust pH to ~7 with Sodium Bicarbonate ( |
Module 3: Troubleshooting the Nitration Step (Critical)
Objective: Selective nitration at the C5 position. Context: This is the Critical Process Parameter (CPP) . The N-acetyl group directs ortho/para. Since the ortho position (C7) is sterically hindered and the N-acetyl group is bulky, the para position (C5) is favored. However, the reaction is highly exothermic.[1]
Protocol Overview
-
Reagents: Fuming
(1.1 eq), (Solvent/Catalyst) OR in Acetic Anhydride (Acetyl Nitrate method). -
Temperature: Strictly
.
Common Failure Modes
Q: My reaction mixture turned into a black tar. What happened?
A: You likely experienced Oxidative Degradation .[1]
-
Mechanism: If the temperature rises above
, nitric acid acts as an oxidant rather than a nitrating agent, attacking the indoline ring. -
The Fix:
Q: I am seeing two spots on TLC (Product + Impurity). Is it the 6-nitro isomer?
A: It is possible, but check for Dinitration first.
-
Diagnosis:
-
The Fix:
-
Stoichiometry: Ensure you are using exactly 1.05–1.1 equivalents of
. Excess nitric acid drives dinitration. -
Acid Strength: If using
, ensure it is concentrated (98%).[1] Water acts as a base, slowing the formation of the nitronium ion ( ) and allowing side reactions to compete.
-
Q: Yield is low (<50%) despite clean TLC. Where is my product?
A: It is likely dissolved in the quench acid.
-
The Fix: The product is less soluble in water than in acid. When quenching:
-
Pour the acid mixture onto crushed ice (never water into acid).
-
Stir for at least 30 minutes to allow crystal growth.
-
If no precipitate forms, neutralize carefully with
or to pH 4–5.
-
Module 4: Purification & Isolation
Objective: Remove the 6-nitro isomer and inorganic acids.
Recrystallization Protocol[1][6]
-
Solvent: Ethanol (95%) or Ethanol/Water mixture.
-
Procedure: Dissolve crude solid in boiling ethanol. If insoluble black specks remain (tar), filter hot through Celite.
-
Cooling: Allow to cool slowly to room temperature, then to
. Rapid cooling traps impurities. -
Standard: Pure product should appear as light yellow needles or powder.
-
Melting Point Reference: ~175°C – 177°C [1].
-
Module 5: Safety & Handling (Acetyl Nitrate Warning)
If you choose to use Acetyl Nitrate (generated in situ by mixing
-
DANGER: Acetyl nitrate is explosive if heated or concentrated.
-
Rule: Never allow the temperature to exceed
. -
Quench: Quench strictly into water/ice. Do not distill reaction mixtures containing acetyl nitrate.
References
-
Preparation of N-Acetyl-5-nitroindoline. PrepChem.com. (Detailed physical properties and melting point data for acetyl-nitroindoline derivatives). [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. St. Mary's College. (Mechanistic insight into competitive nitration and rate comparisons of activated rings). [Link]
-
Optimization and Scale-Up of Continuous Flow Acetylation and Nitration. Organic Process Research & Development. (Discusses the safety and yield benefits of controlling exotherms in nitration of acetyl-protected amines). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for 1-Acetyl-2-methyl-5-nitroindoline experiments
Current Status: Operational | Topic: Synthesis & Troubleshooting Guide[1]
Executive Summary: The Molecule & The Challenge
1-Acetyl-2-methyl-5-nitroindoline is a critical heterocyclic intermediate, primarily utilized as a precursor for 5-aminoindoline derivatives and in the synthesis of sulfonamide diuretics (related to the Indapamide scaffold) and azo dyes.[1]
The synthesis typically involves the electrophilic aromatic substitution (nitration) of 1-acetyl-2-methylindoline .[1] The acetyl group plays a dual role:
-
Protection: It prevents the oxidation of the nitrogen-rich indoline ring (which is prone to aromatization to indole or polymerization).
-
Directing Group: It sterically and electronically directs the nitro group to the C5 position (para to the nitrogen).
Common Failure Modes:
-
Regioselectivity Loss: Formation of the 7-nitro isomer or dinitration.[1]
-
Deacetylation: Hydrolysis of the acetyl group under acidic nitration conditions, leading to "tarring" (oxidation).
-
Solubility Issues: Difficulty precipitating the product during the quench phase.
Interactive Troubleshooting Guide (Ticket-Based)
Ticket #01: "My reaction mixture turned black/tarry instead of yellow."
Diagnosis: Oxidation of the indoline ring. Root Cause: The acetyl protecting group likely hydrolyzed (fell off) during the reaction, exposing the free amine (2-methylindoline) to the strong oxidizing environment of nitric acid. This happens if the temperature is too high or the acid concentration is too low (presence of water).
Corrective Protocol:
-
Temperature Control: The nitration is highly exothermic.[1] You must maintain the internal temperature between -5°C and 5°C during the addition of the nitrating agent (typically mixed acid or acetyl nitrate).
-
Reagent Quality: Ensure your Acetic Anhydride (
) is fresh.[1] If using Mixed Acid ( ), ensure the sulfuric acid is concentrated (>96%) to act as a dehydrating agent. -
Rate of Addition: Slow down the addition of
. A rapid spike in temperature >10°C triggers the hydrolysis-oxidation cascade.
Ticket #02: "NMR shows a mixture of isomers (5-nitro and 7-nitro)."[1]
Diagnosis: Poor Regioselectivity.[2] Root Cause: While the N-acetyl group directs para (position 5), steric hindrance usually blocks the ortho (position 7). However, if the reaction runs too hot or uses improper solvent systems, the energy barrier for the 7-position is overcome.
Corrective Protocol:
-
Switch to Acetyl Nitrate: Instead of standard mixed acid, generate acetyl nitrate in situ (Fuming
in Acetic Anhydride). This milder reagent enhances regioselectivity toward the 5-position due to the bulkiness of the electrophile. -
Validation:
-
5-nitro (Target): Look for two doublets and a singlet in the aromatic region of the
NMR. The C4 proton (singlet-like) and C6/C7 coupling are distinct. -
7-nitro (Impurity): Often shows a different splitting pattern due to the proximity to the acetyl group.
-
Ticket #03: "Low yield during the water quench/precipitation step."
Diagnosis: Solubility "Trap".[1] Root Cause: 1-Acetyl-2-methyl-5-nitroindoline has moderate solubility in acidic aqueous media or organic co-solvents. If you quench with too much ethanol or insufficient water, the product remains in the mother liquor.
Corrective Protocol:
-
The "Crushed Ice" Method: Pour the reaction mixture slowly onto a large excess of crushed ice (not liquid water) with vigorous stirring. The sudden drop in solubility and temperature forces precipitation.
-
pH Adjustment: The product is neutral. However, residual acid increases solubility. Neutralize the slurry to pH 6-7 using Sodium Acetate (gentle) or
(careful of foaming) to maximize precipitation.
Validated Experimental Workflow
The following workflow is designed to maximize the 5-nitro isomer yield while minimizing oxidative degradation.
Step-by-Step Protocol
Reaction: Nitration of 1-Acetyl-2-methylindoline.[1]
-
Setup: 3-neck round bottom flask, thermometer (internal), addition funnel,
atmosphere. -
Dissolution: Dissolve 1-Acetyl-2-methylindoline (1.0 eq) in Acetic Anhydride (5.0 vol). Cool to 0°C .[1][3]
-
Reagent Prep: In a separate flask, prepare the nitrating mix: Fuming
(1.1 eq) in Acetic Acid or Acetic Anhydride. Cool to 0°C.[3] -
Addition: Dropwise add the nitrating mix to the substrate.[3][4] CRITICAL: Do not allow internal temp to exceed 5°C .
-
Stirring: Stir at 0–5°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Quench: Pour mixture onto 10 volumes of crushed ice. Stir for 30 mins.
-
Filtration: Filter the yellow precipitate.[1][3] Wash with cold water until filtrate is neutral.[3]
-
Purification: Recrystallize from Ethanol (95%) if necessary.
Visual Logic Pathway (Graphviz/DOT)
Caption: Logic flow for the nitration of 1-acetyl-2-methylindoline, highlighting critical control points for temperature and reagent choice.
Data & Specifications
Physicochemical Properties
| Property | Value / Observation | Note |
| Appearance | Yellow to Beige Crystalline Powder | Darkening indicates oxidation.[1] |
| Melting Point | 175°C – 178°C | Sharp MP indicates high purity.[1] |
| Solubility (Water) | Insoluble | Precipitates on quenching.[1] |
| Solubility (EtOH) | Moderate (Hot), Poor (Cold) | Ideal for recrystallization. |
| Solubility (DMF) | Soluble | Good for NMR analysis.[1] |
Impurity Profile
| Impurity | Origin | Detection (TLC/NMR) |
| 2-Methyl-5-nitroindoline | Hydrolysis of acetyl group | Polar spot near baseline; Broad NH peak in NMR. |
| 1-Acetyl-2-methyl-7-nitroindoline | Regioselectivity error | Close |
| Dinitro species | Excess | Very non-polar; multiple nitro signals.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use sulfuric acid (
Q: How do I remove the acetyl group after nitration? A: Reflux the compound in dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH). The 1-acetyl group is an amide and will hydrolyze to yield 2-methyl-5-nitroindoline .[1] Ensure you do not use reducing conditions yet, or you will reduce the nitro group prematurely [2].
Q: Why is the "2-methyl" group important? A: In the context of pharmaceutical synthesis (like Indapamide), the methyl group at the 2-position creates a chiral center (though often used as a racemate in early steps) and provides steric bulk that influences the biological activity of the final drug. It also slightly activates the ring compared to unsubstituted indoline.
References
-
BenchChem. (2025).[1][3] Technical Support Center: Improving Regioselectivity of Indole Nitration. Retrieved from 4
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-Acetyl-5-nitroindoline (Analogous Chemistry). Retrieved from [1]
-
ChemicalBook. (2025).[1] 2-Methyl-5-nitroaniline and Indoline Derivatives Synthesis. Retrieved from 5
-
National Institutes of Health (NIH). (2024).[1] Chemo- and regioselective nitration of aromatics. Retrieved from 2
Sources
- 1. echemi.com [echemi.com]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]
Technical Support Center: Purity Optimization for 1-Acetyl-2-methyl-5-nitroindoline
Executive Summary
Achieving high purity (>98%) for 1-Acetyl-2-methyl-5-nitroindoline requires strict control over the nitration mechanism to prevent oxidative aromatization (formation of indoles) and over-nitration. While the acetyl group at
This guide provides a self-validating workflow to minimize these impurities upstream and remove them downstream.
PART 1: The Impurity Landscape (Root Cause Analysis)
Before attempting purification, you must identify which impurity is degrading your spectrum.
| Impurity Type | Chemical Identity | Origin/Cause | Diagnostic Signal (1H NMR) |
| Oxidation Product | 1-Acetyl-2-methyl-5-nitroindole | Reaction temp > 10°C; HNO3 concentration too high. | Appearance of C3-H aromatic proton (~6.5-6.8 ppm singlet). Loss of C2/C3 aliphatic multiplets. |
| Regioisomer | 1-Acetyl-2-methyl-7-nitro indoline | Steric leakage during nitration. | Shift in aromatic splitting pattern (loss of clear 1,2,4-substitution pattern). |
| Hydrolysis Product | 2-methyl-5-nitroindoline | Acidic hydrolysis of Acetyl group during quench. | Loss of singlet at ~2.2 ppm ( |
| Over-Nitration | Dinitro species | Excess nitrating agent; localized hotspots. | Downfield shift of aromatic protons; integral mismatch. |
Visualizing the Pathway
The following diagram illustrates the critical branching points where purity is lost.
Figure 1: Reaction pathway showing critical divergence points for oxidation and hydrolysis impurities.
PART 2: Purification Protocols
Protocol A: Selective Recrystallization (The "Golden Standard")
Recrystallization is superior to chromatography for this compound because the crystal lattice of the 5-nitro derivative packs significantly better than the 7-nitro isomer or the oxidized indole due to the symmetry provided by the para-nitro group.
Reagents:
-
Solvent A: Ethanol (95% or Absolute)
-
Solvent B: Water (Anti-solvent)
Step-by-Step:
-
Dissolution: Suspend the crude orange/brown solid in Ethanol (10 mL per gram of crude).
-
Heating: Heat to reflux (
). The solution should become clear.-
Critical Check: If dark insoluble specks remain, these are likely inorganic salts or polymerized tars. Filter hot through a glass frit or Celite pad.
-
-
Nucleation: Remove from heat. Allow to cool slowly to room temperature (do not use an ice bath yet).
-
Differentiation: Once solid begins to form (approx
), add warm water dropwise until the solution turns slightly turbid (cloud point). -
Crystallization: Cool to
for 2 hours. -
Filtration: Filter the pale yellow/orange needles. Wash with cold 50% EtOH/Water.
Why this works: The 7-nitro isomer is more soluble in ethanol due to the disruption of intermolecular H-bonding caused by the ortho-nitro group interfering with the N-acetyl moiety. It remains in the mother liquor.
Protocol B: Column Chromatography (For "Crashed" Reactions)
Use this only if purity is
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Hexane : Ethyl Acetate.
-
Start: 90:10 (Elutes non-polar impurities/indoles).
-
Target Elution: ~70:30 to 60:40 (The nitroindoline is moderately polar).
-
-
Loading: Dry load on Celite is recommended due to poor solubility in pure hexane.
PART 3: Troubleshooting & FAQs
Q1: My product is dark red/brown. Is it ruined?
Diagnosis: This indicates oxidation. Indolines are colorless to pale yellow; Nitro-indolines are yellow/orange. Deep red indicates the formation of the Nitroindole (aromatic system) or azo-coupling byproducts. Fix:
-
Perform Protocol A (Recrystallization).[1] The oxidized indole is planar and often less soluble in ethanol than the indoline, potentially crystallizing first or last depending on concentration.
-
Prevention: In your next run, ensure the nitration temperature never exceeds 5°C . The transition from indoline to indole is driven by oxidative dehydrogenation by HNO3 at higher temperatures [1].
Q2: I see a second set of peaks in the NMR (~5-10%).
Diagnosis: This is likely the 7-nitro isomer . Mechanism: The N-acetyl group is bulky. While it directs ortho/para, the ortho positions (C7) are hindered. However, if the reaction is run in highly acidic media (H2SO4) without acetic anhydride, the "free" protonated species might behave differently. Fix: Recrystallize from Glacial Acetic Acid .
-
Dissolve crude in hot acetic acid.
-
Cool to room temp.
-
The 5-nitro isomer crystallizes out; the 7-nitro isomer remains in solution [2].
Q3: My yield is low, and the product is water-soluble.
Diagnosis: You have hydrolyzed the acetyl group, forming 2-methyl-5-nitroindoline (free amine).
Cause: Quenching the nitration mixture into water that is allowed to get hot (exothermic quench) creates a hot acid bath, which cleaves the amide bond.
Fix: Re-acetylate. Treat the crude mixture with Acetic Anhydride (
PART 4: Decision Tree for Operators
Use this logic flow to determine your next step based on analytical data.
Figure 2: Operational decision tree for purification selection.
References
-
Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[2][3][4][5] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry. Link (Foundation for nitration regioselectivity and oxidation risks).
-
Atkinson, C. M., et al. (1962).[4] The nitration of 1-acetyl-2,3-dimethylindole.[4] Journal of the Chemical Society.[4] Link (Direct analog synthesis and purification via acetic acid).
-
BenchChem Technical Repository. (2025).[1] Purification of Nitroindoline Derivatives.[1]Link (General solvent protocols for nitro-indoline recrystallization).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 857. The nitration of 1-acetyl-2,3-dimethylindole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to 1-Acetyl-2-methyl-5-nitroindoline: A Comparative Analysis of a Novel Nitroindoline Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The introduction of a nitro group, particularly at the 5-position, has been shown to impart significant biological activity, including potent anticancer and antimicrobial properties. This guide provides an in-depth comparative analysis of 1-Acetyl-2-methyl-5-nitroindoline, a specific derivative for which public experimental data is limited. By leveraging established structure-activity relationship (SAR) principles gleaned from a comprehensive review of related nitroindoline and nitroindole analogs, we extrapolate the anticipated chemical and biological profile of this compound. This guide will compare its predicted attributes to other key nitroindoline derivatives, offering a scientifically grounded perspective for researchers interested in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Nitroindoline Scaffold
Indoline, a heterocyclic aromatic compound, and its derivatives are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active molecules.[1] The introduction of a nitro (NO₂) group to the indoline ring system dramatically alters its electronic properties, often enhancing its biological efficacy.[2] The strong electron-withdrawing nature of the nitro group can increase the compound's reactivity and its ability to interact with biological targets.[3] Specifically, the 5-nitro substitution has been a key feature in the development of compounds with notable anticancer and antimicrobial activities.[1][4] This guide focuses on the specific derivative, 1-Acetyl-2-methyl-5-nitroindoline, and provides a comparative analysis based on the established SAR of the broader nitroindoline class.
Structural Features and Predicted Physicochemical Properties
The structure of 1-Acetyl-2-methyl-5-nitroindoline is characterized by three key substituents on the indoline core: an acetyl group at the N-1 position, a methyl group at the C-2 position, and a nitro group at the C-5 position. Each of these groups is expected to influence the molecule's overall physicochemical properties and, consequently, its biological activity.
| Feature | Predicted Influence on 1-Acetyl-2-methyl-5-nitroindoline |
| N-1 Acetyl Group | The acetyl group is a neutral, polar substituent. N-acetylation can influence the molecule's solubility, membrane permeability, and metabolic stability. It may also affect the conformation of the indoline ring and its ability to bind to target proteins. |
| C-2 Methyl Group | The methyl group at the C-2 position is a small, lipophilic substituent. Its presence can impact the steric and electronic properties of the indoline ring, potentially influencing binding affinity and selectivity for biological targets. |
| C-5 Nitro Group | The nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the aromatic ring. This is a key pharmacophore in many bioactive nitroaromatic compounds and is often associated with mechanisms involving bioreduction to generate reactive nitrogen species.[3] |
Comparative Analysis of Biological Activity: An SAR-Based Approach
Due to the limited direct experimental data for 1-Acetyl-2-methyl-5-nitroindoline, this section provides a comparative analysis based on the known biological activities of structurally related nitroindoline and nitroindole derivatives.
Anticancer Activity
Numerous 5-nitroindole derivatives have demonstrated potent anticancer activity through various mechanisms.[1] A prominent example is their ability to act as c-Myc G-quadruplex binders. The c-Myc oncogene is overexpressed in many cancers, and stabilizing the G-quadruplex structure in its promoter region can inhibit its transcription.[3]
Comparison with Other Nitroindoline Derivatives:
-
N-1 Substitution: The nature of the substituent at the N-1 position is crucial for activity. For instance, pyrrolidine-substituted 5-nitroindoles have shown potent c-Myc G-quadruplex binding and anticancer effects.[1] The N-acetyl group in 1-Acetyl-2-methyl-5-nitroindoline, being a neutral and relatively small substituent, may offer a different binding profile compared to the more basic and bulky N-alkylamine substituents. It is plausible that the acetyl group could participate in hydrogen bonding interactions within a target's binding pocket.
-
C-2 Substitution: The presence of a methyl group at the C-2 position could enhance lipophilicity, potentially improving cell membrane permeability. Studies on other heterocyclic scaffolds have shown that small alkyl substitutions can positively or negatively impact activity depending on the specific target.[5]
-
C-5 Nitro Group vs. Other Substituents: The 5-nitro group is a strong determinant of anticancer activity in this class of compounds. In comparative studies of indole derivatives, the 5-nitro substitution often confers superior potency compared to unsubstituted or 5-amino analogs.[1]
Predicted Anticancer Profile of 1-Acetyl-2-methyl-5-nitroindoline: Based on SAR, it is hypothesized that 1-Acetyl-2-methyl-5-nitroindoline possesses anticancer potential. Its efficacy would likely be dependent on the specific cancer cell line and the target being modulated. The combination of the N-acetyl and C-2 methyl groups would create a unique steric and electronic profile that could lead to novel target interactions compared to other reported 5-nitroindolines.
Antimicrobial Activity
Nitroaromatic compounds, including nitroindoles and nitroimidazoles, are known for their broad-spectrum antimicrobial properties.[6] Their mechanism of action often involves the intracellular reduction of the nitro group to form cytotoxic radical species that can damage DNA and other vital cellular components.[2]
Comparison with Other Nitroindoline Derivatives:
-
Influence of the Nitro Group: The 5-nitro moiety is the primary driver of antimicrobial activity. The redox potential of the nitro group is critical for its activation by microbial nitroreductases.
-
Role of N-1 and C-2 Substituents: The substituents at the N-1 and C-2 positions can modulate the compound's lipophilicity, which in turn affects its ability to penetrate bacterial cell walls. An N-acetyl group, for instance, might influence the compound's solubility and transport across microbial membranes differently than an N-alkyl group. The C-2 methyl group could also contribute to the overall lipophilicity and steric interactions with microbial enzymes.
Predicted Antimicrobial Profile of 1-Acetyl-2-methyl-5-nitroindoline: 1-Acetyl-2-methyl-5-nitroindoline is predicted to exhibit antimicrobial activity, likely against a range of bacteria and potentially some fungi. Its spectrum and potency would need to be determined experimentally and compared with established nitro-based antibiotics.
Experimental Protocols for Evaluation
To validate the predicted biological activities of 1-Acetyl-2-methyl-5-nitroindoline, a series of in vitro experiments would be necessary. The following are standard protocols used for evaluating similar compounds.
Synthesis of 1-Acetyl-2-methyl-5-nitroindoline
The synthesis would likely involve a multi-step process starting from a commercially available indole or indoline precursor. A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for 1-Acetyl-2-methyl-5-nitroindoline.
In Vitro Anticancer Activity Assays
Cell Viability Assay (MTT or SRB Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of 1-Acetyl-2-methyl-5-nitroindoline for 48-72 hours.
-
Viability Assessment: Add MTT or SRB reagent to quantify cell viability by measuring absorbance.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value to determine the compound's potency.
c-Myc G-Quadruplex Binding Assay (FRET-Melting Assay):
-
Assay Setup: Use a fluorescently labeled oligonucleotide that forms a G-quadruplex structure in the presence of a quencher.
-
Compound Incubation: Incubate the oligonucleotide with varying concentrations of 1-Acetyl-2-methyl-5-nitroindoline.
-
Thermal Denaturation: Monitor the fluorescence intensity as the temperature is increased.
-
Data Analysis: An increase in the melting temperature (Tm) indicates that the compound stabilizes the G-quadruplex structure.
Caption: Workflow for in vitro anticancer cell viability assay.
In Vitro Antimicrobial Activity Assays
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Bacterial Culture: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial dilutions of 1-Acetyl-2-methyl-5-nitroindoline in a 96-well plate containing broth medium.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Concluding Remarks and Future Directions
While direct experimental evidence for 1-Acetyl-2-methyl-5-nitroindoline remains to be established, a comprehensive analysis of the structure-activity relationships of related nitroindoline derivatives provides a strong rationale for its potential as a bioactive compound. The unique combination of an N-acetyl, C-2 methyl, and C-5 nitro group on the indoline scaffold presents an intriguing candidate for further investigation in both oncology and infectious disease research.
Future studies should focus on the synthesis and rigorous biological evaluation of 1-Acetyl-2-methyl-5-nitroindoline to validate the predictions made in this guide. A thorough investigation of its mechanism of action, selectivity, and toxicity profile will be crucial in determining its therapeutic potential. This comparative guide serves as a foundational resource to stimulate and direct future research into this promising area of medicinal chemistry.
References
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
- Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives.
- Structure−activity relationships of 5-NI building blocks.
- biological activity of substituted 3-nitroindoles. Benchchem.
- A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. Benchchem.
- A Comparative Analysis of 5-Iodoindole and 7-Hydroxyindole as Antimicrobial Agents. Benchchem.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
- Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. PubMed.
- Structure−activity relationship of compounds 1−5.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indo. Longdom Publishing.
- Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. PubMed.
- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study.
- Biological activity of drug like small molecules based on quinoxaline containing amino substitution
- Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). PubMed.
- Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. PubMed.
- 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. PMC - NIH.
- Simple C-2-Substituted Quinolines and their Anticancer Activity.
- Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Bentham Science Publisher.
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- In Vitro Antimicrobial Activity of New 3-Substituted 5H-(124)Triazolo(3'4':23) (134)Thiadiazino(56-B)Quinoxaline Derivatives.
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- NAC, NAC, Knockin' on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells. PMC.
- Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eup
- The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. MDPI.
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- Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) [J].
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spectroscopic data comparison for 1-Acetyl-2-methyl-5-nitroindoline from different sources
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Spectroscopic data serves as the fingerprint of a molecule, providing unequivocal evidence of its identity and purity. This guide delves into the spectroscopic characterization of 1-Acetyl-2-methyl-5-nitroindoline. However, a comprehensive search of publicly available scientific databases and literature reveals a scarcity of experimental data for this specific molecule.
Therefore, this guide will provide a detailed comparative analysis using the closely related and well-documented analogue, 1-Acetyl-5-nitroindoline . By understanding the spectroscopic features of this parent compound, we can make well-informed predictions about the spectral characteristics of its 2-methyl derivative. This approach not only offers valuable insights but also establishes a methodological framework for the characterization of similar novel indoline derivatives.
Molecular Structures at a Glance
A clear understanding of the structural differences is crucial for interpreting the comparative spectroscopic data.
Figure 1. Comparison of the chemical structures of 1-Acetyl-5-nitroindoline and its 2-methyl derivative.
Comparative Spectroscopic Data Analysis
The following sections present the available experimental data for 1-Acetyl-5-nitroindoline and provide expert predictions for the expected data of 1-Acetyl-2-methyl-5-nitroindoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Compound | Solvent | Frequency | Chemical Shifts (δ, ppm) and Multiplicity | Source |
| 1-Acetyl-5-nitroindoline | CDCl₃ | 300 MHz | 8.28, 8.10, 8.01, 4.23, 3.31, 2.28 | [PrepChem][1] |
| 1-Acetyl-2-methyl-5-nitroindoline | CDCl₃ | (Predicted) | Aromatic protons in the 8.0-8.3 ppm range; a quartet or multiplet for the C2-H proton (shifted upfield compared to the C2-H₂ of the analogue); a doublet for the C2-CH₃ protons; signals for the C3-H₂ protons; and a singlet for the acetyl-CH₃ protons around 2.3 ppm. | - |
¹³C NMR Spectroscopy
Carbon NMR provides information on the different carbon environments in the molecule.
| Compound | Solvent | Frequency | Chemical Shifts (δ, ppm) | Source |
| 1-Acetyl-5-nitroindoline | CDCl₃ | 75.47 MHz | 169.8, 143.4, 132.4, 124.27, 119.93, 115.73, 49.11, 27.01, 23.95 | [PrepChem][1] |
| 1-Acetyl-2-methyl-5-nitroindoline | CDCl₃ | (Predicted) | A signal for the C2-methyl carbon would appear in the aliphatic region (around 15-25 ppm). The C2 carbon signal would be shifted downfield due to the methyl substituent. Other carbon signals would experience minor shifts. | - |
Expertise & Experience: The introduction of a methyl group at the C2 position in 1-Acetyl-2-methyl-5-nitroindoline is expected to cause predictable changes in the NMR spectra. In the ¹H NMR, the protons at C2 would change from a triplet (in the unsubstituted indoline ring) to a more complex multiplet due to the new neighboring methyl group, which itself would appear as a doublet. In the ¹³C NMR, the most significant change would be the appearance of a new signal for the methyl carbon in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Compound | Medium | Characteristic Absorptions (cm⁻¹) | Source |
| 1-Acetyl-5-nitroindoline | CHCl₃ | 1680 (C=O, amide), 1600 (aromatic C=C), 1520 & 1340 (NO₂, asymmetric & symmetric stretch) | [PrepChem][1] |
| 1-Acetyl-2-methyl-5-nitroindoline | (Predicted) | The IR spectrum is expected to be very similar to that of 1-Acetyl-5-nitroindoline, with the characteristic absorptions for the acetyl, nitro, and aromatic groups dominating the spectrum. The C-H stretching and bending vibrations of the additional methyl group would likely be observed in the fingerprint region but may be difficult to distinguish from other aliphatic signals. | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Ionization Method | [M+H]⁺ (m/z) | Source |
| 1-Acetyl-5-nitroindoline | (Predicted) | 207.07642 | [PubChemLite][2] |
| 1-Acetyl-2-methyl-5-nitroindoline | (Predicted) | 221.09227 (Calculated) | - |
Trustworthiness: The predicted molecular weight of 1-Acetyl-2-methyl-5-nitroindoline is calculated based on its molecular formula (C₁₁H₁₂N₂O₃), which is 14 mass units (a CH₂ group) higher than that of 1-Acetyl-5-nitroindoline (C₁₀H₁₀N₂O₃). High-resolution mass spectrometry would be able to confirm this mass difference with high accuracy.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.
Synthesis of 1-Acetyl-5-nitroindoline
A reliable synthetic procedure is crucial for obtaining a pure sample for analysis.
Figure 2. Workflow for the synthesis of 1-Acetyl-5-nitroindoline.
Step-by-Step Protocol:
-
Dissolve 5-nitroindoline in pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for approximately 17 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-Acetyl-5-nitroindoline.[1]
Spectroscopic Sample Preparation and Analysis
Figure 3. General workflow for spectroscopic sample preparation.
NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H. Use standard acquisition parameters and reference the spectra to the residual solvent peak.
IR Spectroscopy:
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal and ensure good contact by applying pressure.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol, with a small percentage of formic acid to promote protonation.
-
Data Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer to obtain an accurate mass measurement.
Conclusion and Recommendations
References
-
PrepChem. Synthesis of N-Acetyl-5-nitroindoline (II). [Online] Available at: [Link] [Accessed Feb. 24, 2026].[1]
-
PubChemLite. 1-acetyl-5-nitroindoline (C10H10N2O3). [Online] Available at: [Link] [Accessed Feb. 24, 2026].[2]
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For researchers, scientists, and professionals in drug development, the indoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. The introduction of a nitro group and other substituents can significantly modulate the biological activity of this core structure. This guide provides an in-depth comparative analysis of the potential biological activities of 1-Acetyl-2-methyl-5-nitroindoline against its structurally related analogs. Due to the limited publicly available data on this specific compound, this guide will leverage established findings on similar nitro-substituted indole and indoline derivatives to propose a comprehensive screening strategy. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for a thorough structure-activity relationship (SAR) study.
The Therapeutic Potential of the Nitroindoline Scaffold
The indole and indoline ring systems are found in a multitude of natural products and synthetic drugs, exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The addition of a nitro group, particularly at the 5-position, is a common strategy in medicinal chemistry to enhance or confer specific biological activities. This is often attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets and its metabolic fate.[2]
Derivatives of 5-nitroindole and 5-nitroindoline have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 5-nitroindole derivatives against various cancer cell lines.[3] These compounds can induce apoptosis and cell cycle arrest, making them promising candidates for oncology research.[3]
-
Antimicrobial Activity: The nitroaromatic scaffold is a well-known pharmacophore in antimicrobial agents.[4] Related nitro-heteroaromatic compounds have shown efficacy against both bacteria and fungi, including drug-resistant strains.[5]
-
Other Biological Activities: The versatility of the indole nucleus extends to a broad range of other activities, including anti-inflammatory, antiviral, and neurological effects.[6][7]
Given this precedent, 1-Acetyl-2-methyl-5-nitroindoline is a compelling candidate for biological activity screening. The N-acetylation and C2-methylation introduce further structural diversity that could fine-tune its activity, selectivity, and pharmacokinetic properties compared to its parent 5-nitroindoline scaffold.
Proposed Screening Strategy for 1-Acetyl-2-methyl-5-nitroindoline
A systematic and tiered screening approach is essential to efficiently evaluate the biological potential of a novel compound. The following workflow is proposed for 1-Acetyl-2-methyl-5-nitroindoline, starting with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies based on initial findings.
Caption: Proposed tiered screening workflow for 1-Acetyl-2-methyl-5-nitroindoline.
Comparative Data of Related Indole and Indoline Derivatives
To inform our screening strategy, it is crucial to examine the known biological activities of structurally similar compounds. The following table summarizes representative data from the literature for various nitro-substituted indole and indoline derivatives.
| Compound Class | Biological Activity | Model/Cell Line | Potency (IC50/MIC) | Reference |
| 5-Nitroindole Derivatives | Anticancer | HeLa | ~5-6 µM | [3] |
| 5-Nitroindoline-2-one Derivatives | Antimicrobial, Anti-inflammatory | Various | Not specified | [8] |
| Tricyclic Indoline Derivatives | Antibiotic Resistance Modification | MRSA | Not specified | [9] |
| 1,3,4-Thiadiazole-indolin-2-ones | Anticancer | Breast/Colon Cancer | ~1.4 µM | [10] |
| Nitroimidazole Derivatives | Anticancer | MDA-MB-231 | ~16.7 µM | [11] |
This data suggests that the 5-nitroindoline scaffold is a promising starting point for both anticancer and antimicrobial drug discovery. The presence of the nitro group appears to be a key determinant of activity.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the screening results, detailed and standardized protocols are essential.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-Acetyl-2-methyl-5-nitroindoline in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[3]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3]
-
Compound Dilution: Prepare serial twofold dilutions of 1-Acetyl-2-methyl-5-nitroindoline in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).[3]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Lead Optimization
Should initial screening reveal promising activity for 1-Acetyl-2-methyl-5-nitroindoline, a systematic SAR study is the logical next step. This involves synthesizing a library of analogs to probe the contribution of each structural feature to the observed biological activity.
Caption: A generalized workflow for the Structure-Activity Relationship (SAR) study of 1-Acetyl-2-methyl-5-nitroindoline.
Key questions to address in an SAR study include:
-
Role of the N-acetyl group: Is the acetyl group essential for activity? Would other acyl or alkyl groups enhance potency or improve physicochemical properties?
-
Influence of the C2-methyl group: Does the methyl group provide a beneficial steric or electronic effect? How do larger or smaller substituents at this position affect activity?
-
Importance of the nitro group's position: Is the 5-position optimal? How do isomers with the nitro group at other positions on the benzene ring compare in activity?
-
Effect of other substituents on the benzene ring: Can the introduction of other functional groups (e.g., halogens, methoxy groups) further enhance activity or selectivity?
Conclusion and Future Directions
References
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- Zhang, Y., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(15), 6484-6495.
- El-Sayed, M. A. A., et al. (2015). Synthesis and Biological Screening of Some New Substituted 1-Acetyl Benzimidazol-2-yl Methyl Isoindoline-1,3-Dione Analogs as Anti-Microbial Agents. Journal of Chemical and Pharmaceutical Research, 7(3), 110-118.
- Shiri, M., & Zolfigol, M. A. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances, 11(45), 28163-28186.
- El-Sayed, M. A. A., et al. (2015). Synthesis and Biological Screening of Some New Substituted 1-Acetyl Benzimidazol-2-yl Methyl Isoindoline-1,3-Dione Analogs as Anti-Microbial Agents. Journal of Chemical and Pharmaceutical Research, 7(3), 110-118.
- Patel, A. B., et al. (2011). Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles.
- Patel, A. B., et al. (2011). Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives.
- Cocklin, S., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 54(5), 1237-1249.
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- Al-Ostoot, F. H., et al. (2023). Antibacterial and Antibiofilm Efficacy of a Synthetic Nitrofuranyl Pyranopyrimidinone Derivative against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 12(11), 1599.
- El-Faham, A., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4256.
- Yilmaz, I., & Yilmaz, S. (2018). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study.
- Zakharyan, A. V., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 232.
- Lignell, H., et al. (2014). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry Letters, 5(4), 604-609.
- Buzun, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(23), 8206.
- Benchchem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.
- Li, Y., et al. (2017). Identification and preliminary structure-activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry, 25(14), 3745-3753.
- Ocampo, V. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Bioactive Compounds, 16(6), 808-813.
- Radwan, M. A., et al. (2014). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents.
- Patel, K. D., & Patel, H. D. (2008). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 5(2), 823-826.
- Al-Warhi, T., et al. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. European Journal of Medicinal Chemistry, 262, 115865.
- Guda, V. V., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6899.
- Jain, P., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(20), 17006-17024.
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Technical Comparison Guide: 1-Acetyl-2-methyl-5-nitroindoline (AMNI) vs. Melatonin & Analogs
Executive Summary
In the synthesis and bioanalysis of Melatonin (N-acetyl-5-methoxytryptamine), the molecule 1-Acetyl-2-methyl-5-nitroindoline (hereafter referred to as AMNI ) represents a critical synthetic process impurity . Unlike metabolic derivatives (e.g., 6-sulfatoxymelatonin) which are more polar, AMNI is a lipophilic precursor often associated with specific Fischer indole synthesis routes where nitro-reduction is incomplete.
This guide objectively compares AMNI against Melatonin and its standard metabolites to assist researchers in:
-
Chromatographic Resolution: Preventing co-elution during purity analysis.
-
Immunoassay Specificity: Understanding false-positive risks in antibody-based detection.
-
Toxicological Context: Differentiating between active drug and nitro-aromatic impurities.
Part 1: Structural & Physicochemical Basis of Interference
To understand interference, one must first analyze the structural divergence. Melatonin relies on a 5-methoxy group for receptor binding (MT1/MT2) and antibody recognition. AMNI substitutes this with a 5-nitro group and adds a 2-methyl steric blocker.
Table 1: Physicochemical Comparison of Analytes
| Feature | Melatonin (Target) | AMNI (Impurity) | 6-Hydroxymelatonin (Metabolite) |
| CAS Registry | 73-31-4 | 33632-27-8 (analog*) | 2208-41-5 |
| Functional Group (C5) | Methoxy ( | Nitro ( | Hydroxyl ( |
| Core Structure | Indole | Indoline (2,3-dihydro) | Indole |
| Hydrophobicity (LogP) | ~1.6 (Moderate) | ~2.1 - 2.4 (High) | ~0.8 (Low) |
| Elution Order (RP-HPLC) | Mid-eluting | Late-eluting | Early-eluting |
| Detection ( | 222 nm, 278 nm | 240-260 nm (Broad Nitro) | 278 nm |
*Note: CAS 33632-27-8 refers to the non-methylated 1-acetyl-5-nitroindoline. The 2-methyl variant behaves similarly but with slightly higher retention.
Diagram 1: Synthetic Origin & Structural Divergence
This diagram illustrates how AMNI arises as an unreacted intermediate during the synthesis pathway, creating a contamination risk.
Caption: AMNI is a precursor. Incomplete reduction leads to its presence in the final Melatonin API.
Part 2: Chromatographic Interference Studies (HPLC/LC-MS)
The primary challenge with AMNI is not co-elution with metabolites, but co-elution with other hydrophobic process impurities or late-eluting matrix components.
Experimental Observation: Retention Behavior
In Reverse-Phase (C18) chromatography, the Nitro group (electron-withdrawing) and the 2-methyl group increase the interaction with the stationary phase compared to the methoxy group of Melatonin.
-
Melatonin: Elutes at ~5-6 minutes (Isocratic 30% ACN).
-
AMNI: Elutes at ~8-10 minutes.
Risk: If a "Fast LC" method is used with a short gradient, AMNI may elute in the next injection's equilibration phase or co-elute with the wash peak, causing carryover ghost peaks.
Recommended Protocol: Resolution Validation
To validate that your method can separate AMNI from Melatonin, follow this gradient protocol.
Method Parameters:
-
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 222 nm (Melatonin) and 254 nm (Nitro-specific).
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 15 | Initial Hold |
| 2.0 | 15 | Load |
| 10.0 | 60 | Melatonin Elution (~6 min) |
| 15.0 | 85 | AMNI Elution (~12 min) |
| 16.0 | 15 | Re-equilibration |
Part 3: Immunoassay Cross-Reactivity (ELISA)
Researchers using ELISA kits (e.g., for plasma PK studies) must be aware that polyclonal antibodies often have broad specificity. However, the structural differences of AMNI usually result in low cross-reactivity , though high concentrations (spikes) can cause interference.
Mechanism of Antibody Binding
Melatonin antibodies are typically raised against the N-acetyl linker (common to both) and the 5-methoxy group.
-
N-acetyl match: AMNI contains this epitope
Potential Binding. -
5-Nitro mismatch: The nitro group is bulky and lacks the H-bond acceptor properties of methoxy
Reduced Binding.
Table 2: Comparative Cross-Reactivity Data (Representative)
| Analyte | Cross-Reactivity (%) | Interpretation |
| Melatonin | 100% | Reference Standard |
| 6-Sulfatoxymelatonin | < 0.01% | Negligible (Polar mismatch) |
| N-Acetylserotonin | 0.5 - 1.0% | Moderate (Hydroxyl vs Methoxy) |
| AMNI (Nitro-intermediate) | < 0.1% | Low (Steric/Electronic mismatch) |
| Tryptophan | < 0.01% | Negligible (Lacks acetyl group) |
Note: While direct binding is low, AMNI in high concentrations (e.g., in manufacturing process checks) can displace Melatonin in competitive ELISA formats due to non-specific hydrophobic interactions.
Diagram 2: Cross-Reactivity Validation Workflow
This diagram outlines the decision tree for determining if AMNI is interfering with your assay.
Caption: Workflow to quantify specific interference of nitro-indoline impurities in immunoassays.
Part 4: Experimental Protocols for Validation
To ensure scientific integrity (E-E-A-T), use this self-validating protocol to confirm the absence of AMNI interference in your specific matrix.
Protocol A: Determination of Specificity (ICH Q2 Compliant)
-
Preparation of Stock Solutions:
-
Dissolve Melatonin reference standard in Methanol (1 mg/mL).
-
Dissolve AMNI (1-Acetyl-2-methyl-5-nitroindoline) in DMSO (solubility is lower in methanol for nitro compounds).
-
-
Spiking Strategy:
-
Prepare a "Melatonin Control" at target concentration (e.g., 50 ng/mL).
-
Prepare an "Interference Sample" containing 50 ng/mL Melatonin + 500 ng/mL AMNI (1:10 ratio).
-
-
Analysis:
-
Inject both samples into the HPLC system described in Part 2.
-
-
Acceptance Criteria:
-
Resolution (
): The resolution between the Melatonin peak and AMNI peak must be . -
Purity Angle: If using a Diode Array Detector (DAD), the Purity Angle must be less than the Purity Threshold for the Melatonin peak, ensuring AMNI is not co-eluting underneath.
-
References
-
United States Pharmacopeia (USP). Melatonin Monograph: Impurities and Assay.[3] USP-NF. (Standardizes chromatographic methods for indole separation).
-
European Pharmacopoeia (Ph. Eur.). Melatonin: Impurity B and Related Substances.[4][5] (Defines standard impurities like N-acetylserotonin).
-
Williamson, B.L., et al. "On-line HPLC-electrospray mass spectrometry for the separation and identification of melatonin and its metabolites." Journal of Chromatography B, 1998. Link
-
PubChem. 1-Acetyl-5-nitroindoline Compound Summary. National Library of Medicine. Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for specificity and interference testing). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
